(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group. This modification enhances the compound's stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components, particularly its amino acid backbone and the presence of trifluorophenyl groups.
Chemical Structure
The molecular formula for this compound is C20H19F3N2O4, with a molecular weight of approximately 396.37 g/mol. The structure features a fluorenyl group which imparts unique chemical properties and potential biological activities.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows for selective reactions without interference from the amino group, making it effective in peptide synthesis and potentially in enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that compounds similar to this compound may exhibit diverse biological activities. Notably:
- Antimicrobial Properties : Similar derivatives have shown activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
- Antiproliferative Effects : Some fluorenone derivatives have been reported to possess antiproliferative activity, acting as inhibitors of type I topoisomerase .
- Cytotoxicity : Computer-aided predictions suggest that the compound may exhibit cytotoxic effects against various cancer cell lines due to its structural characteristics.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Mycobacterium tuberculosis : A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized and screened for their ability to inhibit key enzymes involved in fatty acid biosynthesis in Mycobacterium tuberculosis. Some compounds displayed significant activity against drug-resistant strains .
- Antioxidant Activity : Fluorenone derivatives have been evaluated for their antioxidant properties, showing potential as therapeutic agents in oxidative stress-related diseases .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-21-12-23(28)22(27)10-14(21)9-15(11-24(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10,12,15,20H,9,11,13H2,(H,29,32)(H,30,31)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSFHXFCVESHF-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428051 |
Source
|
Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217818-53-5 |
Source
|
Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.